1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-1-propanone
Description
This compound belongs to the dibenzodiazepine class, characterized by a fused bicyclic system with a seven-membered diazepine ring. The structure features a 1-hydroxy group at position 1, phenyl substituents at positions 3 and 11, and a propanone (propionyl) group at position 10 (Figure 1). Its synthesis likely involves the reaction of enaminoketones with arylglyoxal hydrates in 2-propanol, as described for related 11-aroyl derivatives . The hydroxy and propanone groups confer unique reactivity, enabling further derivatization (e.g., alkylation, acetylation) .
Properties
IUPAC Name |
6,9-diphenyl-5-propanoyl-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O2/c1-2-26(32)30-24-16-10-9-15-22(24)29-23-17-21(19-11-5-3-6-12-19)18-25(31)27(23)28(30)20-13-7-4-8-14-20/h3-16,21,28-29H,2,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYFDRKAONZCQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1C(C2=C(CC(CC2=O)C3=CC=CC=C3)NC4=CC=CC=C41)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-1-propanone typically involves multiple steps, starting from simpler organic molecules. The key steps often include:
Formation of the dibenzo[b,e][1,4]diazepine core: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the hydroxy group: This step may involve selective hydroxylation reactions.
Attachment of the propanone group: This can be done through alkylation or acylation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-1-propanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Various substituents can be introduced at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-1-propanone has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Research may explore its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It could be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1-hydroxy-3,11-diphenyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)-1-propanone involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating enzymes.
Modulating receptor activity: Acting as an agonist or antagonist.
Altering signaling pathways: Affecting cellular processes such as apoptosis or cell proliferation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The target compound is compared to three closely related analogs (Table 1):
Table 1: Structural and Functional Comparison of Dibenzodiazepine Derivatives
Key Observations :
Substituent Diversity: The target compound lacks heteroaromatic substituents (e.g., pyridinyl in ), which may reduce polarity compared to .
Steric and Conformational Effects :
- Dimethyl groups at position 3 (in and ) introduce steric hindrance, possibly stabilizing the diazepine ring against hydrolysis.
- The 1-hydroxy group in the target compound may participate in intramolecular hydrogen bonding, affecting solubility and stability.
Ketone Variations: The propanone group (target compound) versus acetyl () alters electron distribution; propanone’s longer alkyl chain may increase hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
